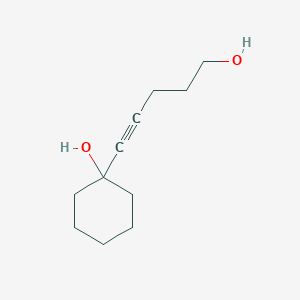![molecular formula C16H30O4 B14615169 2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) CAS No. 60553-09-5](/img/structure/B14615169.png)
2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane): is a chemical compound with the molecular formula C16H30O4 . It consists of 16 carbon atoms, 30 hydrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes two oxirane (epoxide) groups connected by a decane chain through oxymethylene linkages .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of decane-1,10-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
科学研究应用
Chemistry: In chemistry, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) is used as a cross-linking agent in polymer chemistry due to its ability to form strong covalent bonds with various substrates .
Biology: In biological research, this compound is used to study the effects of epoxide-containing molecules on biological systems. It serves as a model compound to investigate the reactivity and toxicity of epoxides .
Medicine: In medicine, derivatives of this compound are explored for their potential use as pharmaceutical intermediates. The reactivity of the oxirane rings makes it a valuable building block for synthesizing bioactive molecules .
Industry: In the industrial sector, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) is used in the production of epoxy resins, which are widely used in coatings, adhesives, and composite materials .
作用机制
The mechanism of action of 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as cross-linking in polymers and the synthesis of bioactive molecules .
相似化合物的比较
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(glycidyloxy)butane
- Tetramethylene glycol diglycidyl ether
- 1,4-Bis(2,3-epoxypropoxy)butane
Comparison: Compared to these similar compounds, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) has a longer decane chain, which imparts unique properties such as increased flexibility and hydrophobicity. This makes it particularly useful in applications where these properties are desired, such as in the production of flexible epoxy resins .
属性
CAS 编号 |
60553-09-5 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC 名称 |
2-[10-(oxiran-2-ylmethoxy)decoxymethyl]oxirane |
InChI |
InChI=1S/C16H30O4/c1(3-5-7-9-17-11-15-13-19-15)2-4-6-8-10-18-12-16-14-20-16/h15-16H,1-14H2 |
InChI 键 |
SRTKZSGXECRYOS-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COCCCCCCCCCCOCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
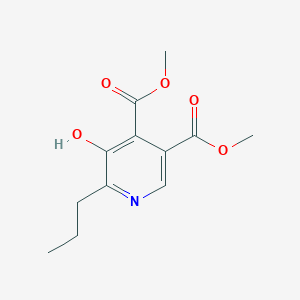
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
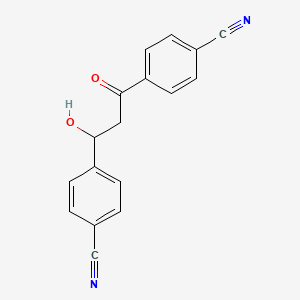
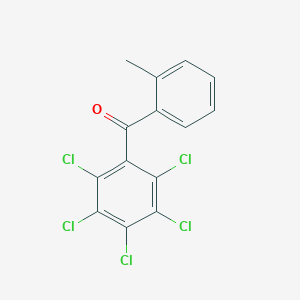
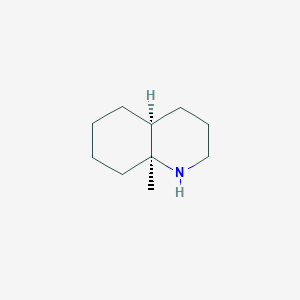
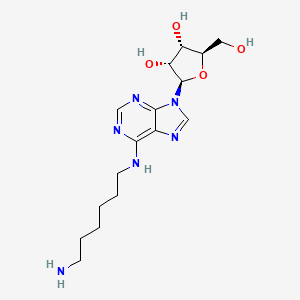
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
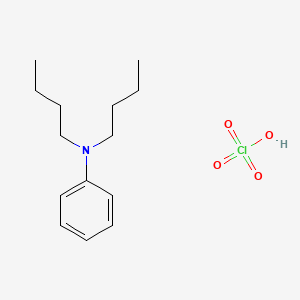
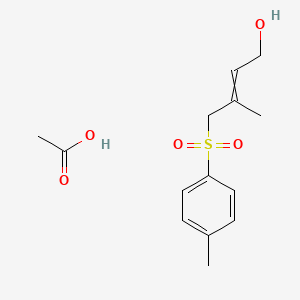
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)
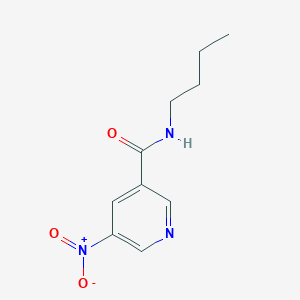
![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
